3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate
Description
3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate (referred to as PPS or PPS Silent Surfactant) is a zwitterionic, acid-cleavable detergent widely used in mass spectrometry (MS) and proteomics for solubilizing hydrophobic proteins, particularly membrane-bound or transmembrane proteins. Its structure features a pyridinium ring modified with dihexoxyethyl groups and a propane sulfonate moiety, enabling strong detergent properties while remaining compatible with MS workflows. Under low pH conditions, PPS hydrolyzes into non-surfactant byproducts, eliminating interference during MS analysis .
Key applications include:
Properties
Molecular Formula |
C22H39NO5S |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
3-[3-(1,1-dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C22H39NO5S/c1-4-6-8-10-17-27-22(3,28-18-11-9-7-5-2)21-14-12-15-23(20-21)16-13-19-29(24,25)26/h12,14-15,20H,4-11,13,16-19H2,1-3H3 |
InChI Key |
SVGLXMOOHWRLAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(C)(C1=C[N+](=CC=C1)CCCS(=O)(=O)[O-])OCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate typically involves a multi-step process. The initial step often includes the alkylation of pyridine with 1,1-dihexoxyethane under controlled conditions to form the intermediate 1,1-dihexoxyethylpyridine. This intermediate is then reacted with propane sultone in the presence of a suitable base to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the pyridinium ion to a pyridine derivative.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium compounds.
Scientific Research Applications
3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving DNA and protein interactions due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as ionic liquids and hybrid gel electrolytes
Mechanism of Action
The mechanism of action of 3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium ion can engage in electrostatic interactions with negatively charged biomolecules, while the sulfonate group can participate in hydrogen bonding and nucleophilic reactions. These interactions facilitate the compound’s role in catalysis, molecular recognition, and stabilization of biomolecular structures .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acid-Labile Surfactants
RapiGest (Sodium-3-[(2-methyl-2-undecyl-1,3-dioxolan-4-yl)-methoxyl]-1-propanesulfonate)
- Structural Differences : RapiGest contains a dioxolane ring instead of a pyridinium core.
- Performance : Both RapiGest and PPS improve membrane protein solubilization, but PPS exhibits faster acid hydrolysis (minutes vs. hours for RapiGest) and lower interference in MS .
- Applications : RapiGest is preferred for complex lipid-rich samples, while PPS is favored for high-throughput workflows due to rapid degradation .
Sodium Dodecyl Sulfate (SDS)
Zwitterionic Sulfobetaines with Pyridinium Cores
3-(Pyridin-1-ium-1-yl)propane-1-sulfonate (CAS 15471-17-7)
- Structural Differences : Lacks the dihexoxyethyl groups present in PPS.
- Properties : Simpler structure reduces hydrophobicity, limiting its utility for membrane proteins. However, it is cost-effective for general protein solubilization .
- Applications : Used in basic protein extraction and as a buffer additive.
3-[2-(2-Hydroxyethyl)pyridinium-1-yl]propane-1-sulfonate
Pyridine Carboxamide Sulfobetaines
- Structural Differences : Carboxamide groups replace the dihexoxyethyl chains (e.g., compounds 10–14 in ).
- Properties : Carboxamide derivatives exhibit lower detergent strength but higher specificity for stabilizing enzymes or receptors.
- Applications : Biological activity studies, such as enzyme inhibition or receptor binding assays .
Imidazolium-Based Sulfobetaines
3-(1-Methylimidazolium-3-yl)propane-1-sulfonate
- Structural Differences : Substitutes pyridinium with an imidazolium ring.
- Properties : Higher thermal stability (>300°C) and ionic conductivity, making it suitable for electrochemical applications.
- Applications : Hybrid gel electrolytes in energy storage devices, with conductivity up to 0.1 S cm⁻¹ .
Performance Comparison Table
Research Findings and Trends
- Proteomics : PPS outperforms SDS in MS compatibility and RapiGest in hydrolysis speed, establishing it as a gold standard for membrane proteomics .
- Electrochemistry : Imidazolium analogs demonstrate superior ionic conductivity, highlighting the impact of ring structure on material properties .
- Structural Modifications : Dihexoxyethyl groups in PPS enhance hydrophobicity for membrane protein extraction, while carboxamide or hydroxyethyl groups shift applications to biological activity or solubility .
Biological Activity
3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate, also known by its CAS number 637767-15-8, is a synthetic compound with a complex structure that includes a pyridinium moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
The molecular formula of this compound is C22H39NO5S, with a molecular weight of approximately 429.614 g/mol. The compound features a pyridinium ring, which is known for its role in various biological interactions due to its positive charge and ability to participate in hydrogen bonding.
The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. The dihexoxyethyl group enhances its lipophilicity, allowing it to penetrate lipid membranes more effectively. Upon entering cells, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
- Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines, possibly through apoptosis or necrosis mechanisms. This suggests potential applications in cancer therapy.
- Neuroprotective Effects : Some research indicates that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. This effect could be mediated through antioxidant mechanisms or by modulating neurotransmitter systems.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxic | Induction of apoptosis in cancer cells | |
| Neuroprotective | Protection against oxidative stress |
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 50 µg/mL for S. aureus, indicating strong potential for clinical applications.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro assays using human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment at concentrations above 100 µg/mL. These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
